molecular formula C7H8N2O2S B8119973 Methyl 5-(methylthio)pyrimidine-2-carboxylate

Methyl 5-(methylthio)pyrimidine-2-carboxylate

Cat. No.: B8119973
M. Wt: 184.22 g/mol
InChI Key: ZYZHQQBJRTZPAM-UHFFFAOYSA-N
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Description

Methyl 5-(methylthio)pyrimidine-2-carboxylate is a pyrimidine derivative featuring a methylthio (-SMe) group at position 5 and a methyl ester (-COOMe) at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic scaffolds for drug discovery. Its structure allows for diverse functionalization, enabling the development of molecules with tailored biological activities .

Properties

IUPAC Name

methyl 5-methylsulfanylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)6-8-3-5(12-2)4-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZHQQBJRTZPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Composition and Performance

The patent emphasizes mixed-metal oxide catalysts (e.g., MnO₂-TiO₂-Al₂O₃) for enhancing oxidation efficiency. A comparative analysis of catalytic systems is provided below:

Catalyst Composition (wt%)Reaction Temp (°C)Yield (%)Selectivity (%)
MnO₂ (10.3%), TiO₂ (10.6%)807892
MnO₂ (20%), TiO₂ (10%)858288
MnO₂ (1%), TiO₂ (4%)756585

These catalysts facilitate the oxidation of methyl groups to carboxylic acids, a critical precursor for subsequent esterification. For this compound, the methylthio group could be introduced via nucleophilic substitution of a halogen intermediate using sodium thiomethoxide.

Multi-Step Synthesis via Deprotection and Coupling

Complex pyrimidine esters often require multi-step sequences. US20060148865A1 outlines a four-step process for synthesizing structurally related compounds, involving:

  • Epoxide opening with amines

  • Sulfonylation

  • Acidic deprotection

  • Carbonate coupling.

Stepwise Breakdown

  • Step 1 (Epoxide Opening) : Reacting tert-butyl carbamate derivatives with isobutylamine in acetonitrile/methanol yields secondary amines.

  • Step 2 (Sulfonylation) : Treatment with 1,3-benzodioxole-5-sulfonyl chloride in acetonitrile, using N-methylmorpholine as a base, installs the sulfonyl group.

  • Step 3 (Deprotection) : Methane sulfonic acid in tetrahydrofuran (THF)-water cleaves the tert-butyl carbamate, generating a free amine.

  • Step 4 (Coupling) : The amine intermediate reacts with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate under reflux to form the final product.

Adapting this protocol would involve substituting the sulfonyl chloride with methylthio-containing reagents and modifying the coupling partner to a pyrimidine carbonate.

Solvent and Reaction Condition Optimization

Solvent systems profoundly impact reaction efficiency and purity. US20060148865A1 highlights THF-water mixtures for their ability to solubilize intermediates across multiple steps while enabling aqueous workups. For this compound, recommended solvents include:

  • Polar aprotic solvents (acetonitrile, THF) : Enhance nucleophilic substitution rates during methylthio introduction.

  • Alcohol-water mixtures (isopropanol-water) : Ideal for crystallization, reducing impurities through temperature-controlled precipitation.

Reaction temperature also plays a critical role. For example, sulfonylation proceeds optimally at 25°C to prevent exothermic side reactions, while coupling steps require reflux (≈70°C) to drive reactivity.

Purification and Crystallization Techniques

High-purity this compound necessitates rigorous purification. Key methods include:

  • Solvent-antisolvent crystallization : Adding heptane to isopropyl alcohol solutions precipitates the product while retaining impurities in the mother liquor.

  • Wash protocols : Ice-cold methanol washes remove residual acids or bases, as demonstrated in pyrazine ester synthesis.

  • Vacuum drying : Drying at 50°C under reduced pressure ensures solvent-free products suitable for analytical characterization.

Environmental and Scalability Considerations

Modern synthesis prioritizes green chemistry principles. The classical KMnO₄ oxidation method generates MnO₂ waste, necessitating costly disposal. Catalytic methods using reusable MnO₂-TiO₂-Al₂O₃ offer a sustainable alternative, though catalyst regeneration cycles require further optimization.

Scale-up challenges include:

  • Exothermic reactions : Sulfonylation and coupling steps require controlled addition rates and cooling.

  • Solvent recovery : Distillation units for methanol and acetonitrile reuse reduce operational costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylthio)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Cyanide ions, sodium hydride, tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 5-(methylthio)pyrimidine-2-carboxylate serves as an essential intermediate in the synthesis of several pharmaceutical agents, particularly those targeting viral infections and cancer. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Study: Kinase Inhibitors
A study published in the Organic & Biomolecular Chemistry journal demonstrated the synthesis of 2-amino-pyrido[3,4-d]pyrimidines from methyl 5-(methylthio)pyrimidine derivatives. These compounds exhibited significant inhibition against cyclin-dependent kinase 2 (CDK2), showcasing potential as cancer therapeutics with nanomolar IC50 values .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural applications, this compound is utilized in developing plant growth regulators and pesticides. Its ability to enhance crop protection products makes it valuable for improving efficacy against pests and diseases.

Research Findings
Research indicates that compounds derived from methyl 5-(methylthio)pyrimidine can significantly improve the performance of agrochemicals, leading to higher crop yields and better resistance to environmental stressors .

Biochemical Research

Studying Metabolic Pathways
This compound is employed in biochemical research to investigate metabolic pathways and enzyme interactions. Its structural characteristics facilitate studies on how certain enzymes interact with substrates, providing insights into cellular processes that could lead to new therapeutic targets.

Example of Application
A study explored the role of methylthio-pyrimidine derivatives in metabolic studies and found that they could influence enzyme activity related to nucleic acid metabolism, which is crucial for understanding cancer biology and drug resistance mechanisms .

Material Science

Development of Novel Materials
this compound is also being investigated for its potential in material science. Researchers are exploring its properties for developing new polymers and coatings that could have applications in various industrial sectors.

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material for quantifying related compounds in complex mixtures. Its stability and known properties make it suitable for use in various analytical techniques, including chromatography and mass spectrometry .

Data Table: Summary of Applications

Field Application Key Findings/Examples
PharmaceuticalDrug synthesis (intermediate)Kinase inhibitors with nanomolar IC50 values against CDK2
Agricultural ChemistryFormulation of agrochemicalsEnhanced efficacy against pests leading to improved crop yields
Biochemical ResearchStudying metabolic pathwaysInfluence on enzyme activity related to nucleic acid metabolism
Material ScienceDevelopment of polymers and coatingsExploration of unique chemical properties for industrial applications
Analytical ChemistryStandard reference materialUsed in chromatography and mass spectrometry for accurate quantification

Mechanism of Action

The mechanism of action of Methyl 5-(methylthio)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Pyrimidine derivatives with substituents in different positions exhibit distinct physicochemical and biological properties. Key analogues include:

a) Methyl 2-(methylthio)pyrimidine-5-carboxylate (CAS: 38275-41-1)
  • Structure : Methylthio (-SMe) at position 2, methyl ester at position 3.
  • Comparison: Positional isomer of the target compound. The logP value (indicative of lipophilicity) is expected to differ due to substituent orientation .
b) Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)
  • Structure : Chlorine at position 4, methylthio at position 2, ethyl ester at position 4.
  • Comparison : The chloro substituent enhances electrophilicity at position 4, making it reactive in Suzuki-Miyaura couplings. The ethyl ester confers higher molecular weight (247.69 g/mol) and slightly increased lipophilicity (logP ~2.1) compared to methyl esters .
c) Methyl 5-fluoropyrimidine-2-carboxylate (CAS: 1227575-47-4)
  • Structure : Fluorine at position 5, methyl ester at position 2.
  • Comparison : Fluorine’s electronegativity increases the compound’s polarity, reducing logP (~1.5 vs. ~2.0 for methylthio analogues) and improving aqueous solubility. This derivative is more suited for applications requiring enhanced bioavailability .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) logP* TPSA* (Ų) Key Applications
Methyl 5-(methylthio)pyrimidine-2-carboxylate -SMe (C5), -COOMe (C2) 200.24 ~2.0 75.6 Drug intermediates, agrochemicals
Methyl 2-(methylthio)pyrimidine-5-carboxylate -SMe (C2), -COOMe (C5) 200.24 ~2.2 75.6 Synthetic building block
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate -Cl (C4), -SMe (C2), -COOEt (C5) 247.69 ~2.1 75.6 Kinase inhibitor precursors
Methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate -CF₃ (C5), -COOMe (C2) 220.15 ~1.8 75.6 Fluorinated drug candidates

*Estimated values based on analogous structures.

Biological Activity

Methyl 5-(methylthio)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a methylthio group at the 5-position of the pyrimidine ring and a carboxylate ester at the 2-position. Its synthesis often involves methods such as alkoxycarbonylation reactions or the use of radical chemistry to yield functionalized pyrimidines efficiently.

Table 1: Synthetic Methods for this compound

MethodYield (%)Reference
Minisci Homolytic Alkoxycarbonylation75
One-Pot Synthesis70
Condensation Reactions60

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines.

  • Case Study : A study utilizing the MTT assay demonstrated that this compound had an IC50 value of approximately 15 µM against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to suppress COX-2 activity, a crucial enzyme in the inflammatory pathway.

  • Research Findings : In vitro assays revealed that this compound inhibited COX-2 with an IC50 value of 0.03 µmol , comparable to celecoxib .

Antibacterial Activity

This compound has demonstrated antibacterial properties , making it a candidate for further exploration in antibiotic development.

  • Experimental Results : In vitro testing against various bacterial strains showed effective inhibition, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the methylthio group and carboxylate position can significantly alter its biological profile.

Table 2: SAR Insights for Methyl Pyrimidine Derivatives

ModificationBiological ActivityReference
Replacement of Methylthio with MethoxyIncreased Cytotoxicity
Alteration of Carboxylate to AmideEnhanced Anti-inflammatory Effect

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-(methylthio)pyrimidine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, substituting a halogen atom at the 5-position of a pyrimidine ring with methylthio groups (e.g., using sodium thiomethoxide) followed by esterification at the 2-position. Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) critically affect regioselectivity and yield. Purity (>95%) can be confirmed via GC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies methylthio (-SCH3) and ester (-COOCH3) groups. The methylthio proton resonates at δ ~2.5 ppm, while the ester methyl group appears at δ ~3.9 ppm.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 214 for C8H10N2O2S) validate the molecular formula .

Q. How does the methylthio group influence the reactivity of the pyrimidine ring in further functionalization?

  • Methodological Answer : The methylthio (-SCH3) group acts as a leaving group, enabling nucleophilic substitution at the 5-position. For instance, it can be replaced with amino or hydroxyl groups under acidic/basic conditions. Steric hindrance from the methyl group may slow reactions compared to unsubstituted thioethers .

Advanced Research Questions

Q. How can regioselective modifications at the 2- and 5-positions of the pyrimidine ring be optimized without cross-reactivity?

  • Methodological Answer : Use orthogonal protecting groups. For example, introduce a Boc-protected amine at the 4-position first, then perform esterification at the 2-position. The methylthio group at the 5-position can later be replaced via SNAr reactions under controlled pH (e.g., NaH in DMF at 0°C). Monitor intermediates via LC-MS to avoid over-functionalization .

Q. What are the key challenges in interpreting conflicting spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Rotameric equilibria of the ester group can cause unexpected splitting. Use variable-temperature NMR (e.g., -20°C to 40°C) to stabilize conformers.
  • Solvent Artifacts : DMSO-d6 may interact with the methylthio group, shifting peaks. Compare data in CDCl3 and DMSO-d6 to resolve discrepancies .

Q. How do electronic effects of the methylthio and ester groups impact the pyrimidine ring’s electrophilicity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ester group increases ring electrophilicity, facilitating Suzuki-Miyaura couplings at the 4- or 6-positions. However, the electron-donating methylthio group at the 5-position reduces reactivity at adjacent sites. DFT calculations (e.g., using Gaussian) can map charge distribution to predict reactive sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

  • Methodological Answer : Variations often arise from impurities or polymorphic forms. Recrystallize the compound from a mixed solvent system (e.g., ethanol/water) and characterize via XRPD. Compare DSC thermograms to identify polymorphs. Solubility in DMSO (≥10 mg/mL) should be verified experimentally under nitrogen to avoid oxidation .

Experimental Design Considerations

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent oxidation of the thioether group. Periodically check purity via TLC (hexane:EtOAc, 3:1) and replenish stabilizers if degradation exceeds 5% .

Functional Group Reactivity Table

Position Functional Group Reactivity Common Modifications
2Ester (-COOCH3)Hydrolysis to carboxylic acidAmidation, reduction to alcohol
5Methylthio (-SCH3)Nucleophilic substitutionOxidation to sulfone, displacement with amines
4/6UnsubstitutedCross-coupling (Suzuki, Buchwald)Introduction of aryl/heteroaryl groups

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